molecular formula C18H19ClN2O2 B5326859 N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide

N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide

Cat. No. B5326859
M. Wt: 330.8 g/mol
InChI Key: VBHYRDDNFKVRRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide, commonly known as U-47700, is a synthetic opioid drug that was first synthesized in the 1970s. It belongs to the family of synthetic opioids, which are known for their potent analgesic effects. U-47700 has gained popularity as a recreational drug due to its potency and availability on the internet. However, it has also been used in scientific research due to its potential therapeutic effects.

Mechanism of Action

U-47700 works by binding to opioid receptors in the brain and spinal cord, which are responsible for pain perception and reward. This binding leads to the activation of these receptors, resulting in a decrease in pain perception and a feeling of euphoria.
Biochemical and Physiological Effects:
U-47700 has been shown to have similar biochemical and physiological effects to other opioids. It can cause respiratory depression, sedation, and constipation. It can also lead to addiction and dependence, as well as overdose and death.

Advantages and Limitations for Lab Experiments

U-47700 has advantages and limitations for lab experiments. Its potency and selectivity for opioid receptors make it a useful tool for studying the opioid system. However, its potential for abuse and dependence makes it important to use caution when handling and administering the drug.

Future Directions

There are several future directions for research on U-47700. One potential area of study is its potential use in treating opioid addiction. Another area of study is its potential use in pain management, particularly in cases where other opioids are not effective. Additionally, further research is needed to understand the long-term effects of U-47700 use, as well as its potential for abuse and dependence.

Synthesis Methods

U-47700 is synthesized by reacting 4-chlorobenzyl cyanide with 2,4-dimethylphenethylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques to obtain pure U-47700.

Scientific Research Applications

U-47700 has been used in scientific research to study its potential therapeutic effects. It has been shown to have potent analgesic effects, similar to other opioids such as morphine. It has also been studied for its potential use in treating opioid addiction, as it has been shown to reduce withdrawal symptoms in animal models.

properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-N'-(2,4-dimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-12-3-8-16(13(2)11-12)21-18(23)17(22)20-10-9-14-4-6-15(19)7-5-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHYRDDNFKVRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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